
N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine is a tertiary amine with a heterocyclic structure. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with organic groups. The presence of the quinoline ring system in its structure makes it an interesting compound for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Alkylation: The introduction of ethyl and methyl groups can be achieved through alkylation reactions. For instance, the quinoline derivative can be treated with ethyl iodide and methyl iodide in the presence of a base like potassium carbonate to introduce the ethyl and methyl groups.
Reduction: The reduction of the quinoline ring to form the tetrahydroquinoline can be carried out using hydrogenation in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine can undergo oxidation reactions, where the amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: More saturated amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Methyl-N-ethyl-1,2,3,4-tetrahydroquinolin-3-amine: Similar structure but with different alkyl groups.
N,N-Dimethyl-1,2,3,4-tetrahydroquinolin-3-amine: Lacks the ethyl group.
N-Ethyl-1,2,3,4-tetrahydroquinolin-3-amine: Lacks one of the methyl groups.
Uniqueness
N-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine is unique due to the specific combination of ethyl and methyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. The presence of the tetrahydroquinoline ring also adds to its uniqueness, providing a rigid structure that can interact specifically with biological targets.
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
N-ethyl-N,1-dimethyl-3,4-dihydro-2H-quinolin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-4-14(2)12-9-11-7-5-6-8-13(11)15(3)10-12/h5-8,12H,4,9-10H2,1-3H3 |
InChI 键 |
DQTACQIFFZHMQB-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1CC2=CC=CC=C2N(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


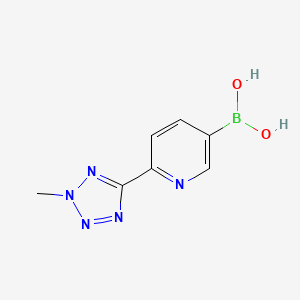
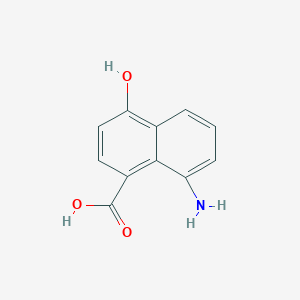
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)
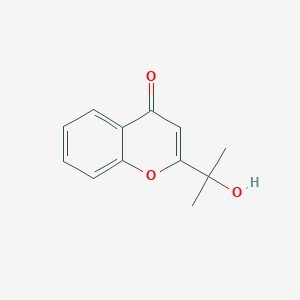
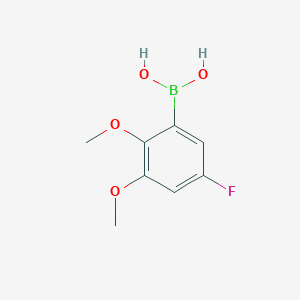

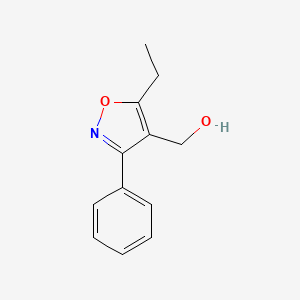

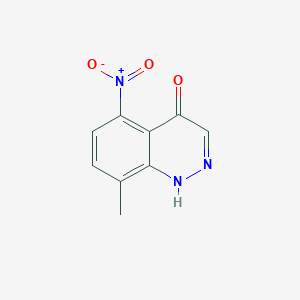


![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)
![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)
![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
